molecular formula C11H18N2 B13751707 2-Isopropyl-5-sec-butylpyrazine

2-Isopropyl-5-sec-butylpyrazine

Cat. No.: B13751707
M. Wt: 178.27 g/mol
InChI Key: YKOVLVGOQIHYJS-UHFFFAOYSA-N
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Description

Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) typically involves the reaction of appropriate substituted pyrazines with alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or nickel to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of pyrazine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazine derivatives with hydrogen atoms added.

    Substitution: Formation of substituted pyrazine derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new drugs and therapeutic agents.

Medicine

In medicine, Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) is investigated for its potential use in treating various diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including flavoring agents and fragrances. Its unique aroma profile makes it valuable in the food and beverage industry.

Mechanism of Action

The mechanism of action of Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(1-methylpropyl)pyrazine
  • 2-Sec-butyl-3-methoxypyrazine
  • 2-(2-Butyl)-3-methoxypyrazine

Uniqueness

Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) stands out due to its specific alkyl substituents, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-butan-2-yl-5-propan-2-ylpyrazine

InChI

InChI=1S/C11H18N2/c1-5-9(4)11-7-12-10(6-13-11)8(2)3/h6-9H,5H2,1-4H3

InChI Key

YKOVLVGOQIHYJS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC=C(N=C1)C(C)C

Origin of Product

United States

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